molecular formula C10H13N5O3 B1417426 2',3'-Dideoxyguanosine CAS No. 85326-06-3

2',3'-Dideoxyguanosine

Cat. No. B1417426
CAS RN: 85326-06-3
M. Wt: 251.24 g/mol
InChI Key: OCLZPNCLRLDXJC-NTSWFWBYSA-N
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Description

2’,3’-Dideoxyguanosine is a nucleoside analog . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar . It is used as a chain terminator inhibitor and an inhibitor of telomerases . It is also a prodrug that is activated in vivo by demethylation and conversion to 2’, 3’-dideoxyguanosine .


Synthesis Analysis

The synthesis of 2’,3’-Dideoxyguanosine involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . The product is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .


Molecular Structure Analysis

The molecular formula of 2’,3’-Dideoxyguanosine is C10H13N5O3 . Its molecular weight is 251.24 . The InChI key is OCLZPNCLRLDXJC-NTSWFWBYSA-N . The solid-state structure of 7-deaza-2’-deoxyisoguanosine, an analogue of 2’,3’-Dideoxyguanosine, has been determined by a single-crystal X-ray analysis .


Chemical Reactions Analysis

2’,3’-Dideoxyguanosine is a reverse transcriptase inhibitor with potent activity against hepatitis B virus (HBV); it is a prodrug that is activated in vivo by demethylation and conversion to 2’, 3’-dideoxyguanosine .


Physical And Chemical Properties Analysis

2’,3’-Dideoxyguanosine is a white to off-white powder . It has a boiling point of 632.1 °C at 760 mmHg and a density of 1.91 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Chemical Stability and Degradation

2',3'-Dideoxyguanosine (ddGuo) has been studied for its chemical stability, particularly in relation to its potential use in treating AIDS. Research has shown that the degradation of ddGuo is influenced by the pH and ionic strength of the medium. These factors are crucial in understanding the stability and effective use of ddGuo in different environments (Schepdael et al., 1991).

Anti-HIV Activity

A significant area of research for 2',3'-Dideoxyguanosine is its application in inhibiting the Human Immunodeficiency Virus (HIV). It has been identified as a potent and selective anti-HIV agent in vitro. Studies demonstrate its ability to inhibit HIV-induced cytopathogenicity and viral antigen expression, making it a promising compound for AIDS treatment (Baba et al., 1987).

Structural Analysis and Synthesis

The molecular and crystal structure of 2',3'-Dideoxyguanosine has been analyzed to understand its interactions and stability. This information is vital for designing effective drugs based on ddGuo. Additionally, studies have focused on synthesizing ddGuo and its analogs, which are essential for developing new therapeutic agents (Roey & Chu, 1992).

Pharmacological Aspects

The metabolism and cellular pharmacology of 2',3'-Dideoxyguanosine in human cells have been extensively studied. Understanding how ddGuo is metabolized and activated in target cells is crucial for its effective use as an antiviral agent. These studies provide insights into the pathways and enzymes involved in the activation of ddGuo, contributing to the development of more effective treatment strategies (Bondoc et al., 1992).

Comparative Studies with Other Agents

Comparative studies of 2',3'-Dideoxyguanosine with other antiretroviral agents have been conducted to evaluate its efficacy and selectivity. These studies are crucial in determining the unique advantages and potential limitations of ddGuo compared to other available treatments for HIV (White et al., 1989).

Membrane Permeation and Transport

Research has also focused on the mechanism of membrane permeation of ddGuo in human cells. Understanding how ddGuo enters and is transported within cells is essential for optimizing its delivery and efficacy as an antiretroviral drug (Domin et al., 1993).

Safety And Hazards

The safety data sheet for 2’,3’-Dideoxyguanosine recommends avoiding dust formation and breathing vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .

Future Directions

Research is ongoing into the use of 2’,3’-Dideoxyguanosine as a telomerase inhibitor for tumor therapy . A method for preparing 3’-amino-2’,3’-dideoxyguanosine has been disclosed, which could lead to the production of 3’-amino-2’,3’-dideoxyguanosine with very high yield in a relatively simple procedure .

properties

IUPAC Name

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLZPNCLRLDXJC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234527
Record name 2',3'-Dideoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxyguanosine

CAS RN

85326-06-3
Record name Dideoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85326-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dideoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
BD Herman, RF Schinazi, H Zhang… - Nucleic acids …, 2012 - academic.oup.com
β-D-3′-Azido-2′,3′-dideoxyguanosine (3′-azido-ddG) is a potent inhibitor of HIV-1 replication with a superior resistance profile to zidovudine. Recently, we identified five novel 6-…
Number of citations: 17 academic.oup.com
J Balzarini, M Baba, R Pauwels, P Herdewijn… - Molecular …, 1988 - ASPET
Several sugar-modified 2,6-diaminopurine and guanine 2',3'-dideoxyribosides were synthesized and evaluated in vitro for their ability to inhibit the cytopathic effect and replication of …
Number of citations: 94 molpharm.aspetjournals.org
J Plavec, LH Koole, J Chattopadhyaya - Journal of biochemical and …, 1992 - Elsevier
Solution structure of anti-AIDS drug, 2′,3′-dideoxyinosine (ddI) has been assessed by NMR spectroscopy and pseudorotational analysis in conjunction with its analogues: 2′,3′-…
Number of citations: 52 www.sciencedirect.com
F Seela, HP Muth, A Röling - Helvetica Chimica Acta, 1991 - Wiley Online Library
The synthesis of 4‐chloropyrroIo[2,3‐d]pyrimidine and 2‐amino‐4‐chloropyrrolo[2,3‐d]pyrimidine α‐D‐ and β‐D‐2′,3′‐dideoxyribonucleosides 6a, b and 7a, b is described (Scheme …
Number of citations: 38 onlinelibrary.wiley.com
WB Parker, EL White, SC Shaddix, LJ Ross… - Journal of Biological …, 1991 - Elsevier
Carbovir (the carbocyclic analog of 2'-3'-didehydro-2',3'-dideoxyguanosine) is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) replication. Assays were developed to …
Number of citations: 173 www.sciencedirect.com
M Baba, R Pauwels, J Balzarini, P Herdewijn… - Biochemical and …, 1987 - Elsevier
3′-Azido-2′,3′-dideoxyguanosine (AzddGuo) is a potent and selective inhibitor of human immunodeficiency virus (HIV) in vitro . AzddGuo completely inhibits HIV-induced …
Number of citations: 82 www.sciencedirect.com
A Karlsson, P Reichard, F Eckstein - Biochemical and biophysical research …, 1990 - Elsevier
When CEM cells were incubated with [ 3 H]-labeled 3′-azido-2′,3′-dideoxyguanosine (AzddGuo), the isotope was largely recovered as ribo- and deoxyribonucleotides in the acid …
Number of citations: 20 www.sciencedirect.com
VA Timoshchuk, RI Hogrefe… - … , Nucleotides and Nucleic …, 2004 - Taylor & Francis
Full article: Improved and Reliable Synthesis of 3′‐Azido‐2′,3′‐dideoxyguanosine Derivatives Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 10 www.tandfonline.com
S Aoki-Sei, MC O'Brien, H Ford, H Fujii… - Journal of Infectious …, 1991 - academic.oup.com
Hep G2-derived hepatoblastoma cells (2.2.15), which actively produce hepatitis B virus (HBY), were cultured in the presence of 2/,3′-dideoxyguanosine (ddG), 2′,3/-dideoxyinosine, …
Number of citations: 36 academic.oup.com
C Depboylu, TA Reinhart, O Takikawa… - European Journal of …, 2004 - Wiley Online Library
Increased kynurenine pathway metabolism has been implicated in the aetiology of lentiviral encephalopathy. Indoleamine‐2,3‐dioxygenase (IDO) initiates the increased production of …
Number of citations: 29 onlinelibrary.wiley.com

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